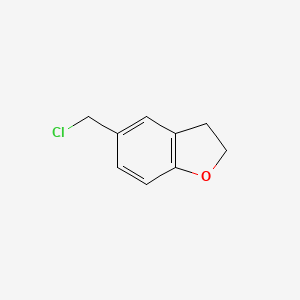

5-Chloromethyl-2,3-dihydro-benzofuran

描述

Overview of the Dihydrobenzofuran Scaffold in Organic Chemistry and Medicinal Chemistry

The 2,3-dihydrobenzofuran (B1216630) moiety, a heterocyclic system where a dihydrofuran ring is fused to a benzene (B151609) ring, is recognized as a "privileged structure" in the realms of organic and medicinal chemistry. Current time information in Itasca County, US. This designation stems from its recurring presence as a core structural component in a wide array of biologically active natural products and synthetic compounds. sigmaaldrich.com The unique three-dimensional architecture conferred by the two sp³-hybridized carbons in the dihydrofuran ring allows for specific spatial arrangements of substituents, which is crucial for targeted interactions with biological macromolecules.

The synthesis of the dihydrobenzofuran core has been a significant focus for organic chemists, leading to the development of numerous innovative and efficient synthetic methodologies. Current time information in Itasca County, US. These strategies range from transition-metal-free protocols to sophisticated catalyst-driven reactions, highlighting the scaffold's importance. Current time information in Itasca County, US.merckmillipore.com Its versatility makes it an essential precursor for constructing more complex organic frameworks and compound libraries for drug discovery. Current time information in Itasca County, US. Compounds bearing the 2,3-dihydrobenzofuran structure have demonstrated a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Research Rationale for Investigating Halogenated Dihydrobenzofurans, Specifically 5-Chloromethyl-2,3-dihydro-benzofuran

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological profile. Halogenation can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group, for instance, is often used to enhance these properties.

The specific compound, this compound, is of particular interest due to the synthetic versatility imparted by the chloromethyl group (-CH₂Cl) attached to the 5-position of the dihydrobenzofuran core. This functional group serves as a highly reactive "handle" or building block. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of other functional groups, enabling the synthesis of a diverse library of derivatives from a single precursor.

While extensive research on this compound itself is not widely detailed in publicly accessible literature, the rationale for its investigation can be inferred from the synthetic utility of analogous compounds like 5-chloromethylfurfural (B124360) (CMF). CMF is a well-studied biomass-derived platform molecule where the chloromethyl group is extensively used to produce biofuels, polymers, and other value-added chemicals through various chemical transformations.

Therefore, the primary research rationale for investigating this compound is its significant potential as a versatile synthetic intermediate. It combines the biologically relevant dihydrobenzofuran scaffold with a reactive chloromethyl group, making it an ideal starting material for developing novel compounds for screening in medicinal chemistry and materials science. Its derivatives have been noted for their potential antimicrobial and anticancer properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 55745-68-1 |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~110-112 °C at 0.5 mmHg |

| Density | ~1.19 g/cm³ |

Structure

3D Structure

属性

IUPAC Name |

5-(chloromethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPANFDAIKLKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472776 | |

| Record name | 5-(Chloromethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-68-1 | |

| Record name | 5-(Chloromethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 5 Chloromethyl 2,3 Dihydro Benzofuran

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The primary site of reactivity on 5-Chloromethyl-2,3-dihydro-benzofuran is the benzylic chloride of the chloromethyl group. This group is highly susceptible to nucleophilic substitution reactions (SN), where the chlorine atom acts as a good leaving group. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules.

A significant application demonstrating this reactivity is in the synthesis of pharmacologically active compounds. For instance, derivatives of this compound are key intermediates in the preparation of drugs like vilazodone. nih.govresearchgate.netgoogle.comresearchgate.netnih.gov In these syntheses, the chloromethyl group readily reacts with various nucleophiles, such as piperazine (B1678402) derivatives, to form a new carbon-nitrogen bond. nih.govnih.gov The reaction typically proceeds by displacing the chloride ion with the amine nucleophile.

The versatility of this substitution is highlighted by the wide array of nucleophiles that can be employed, leading to a diverse set of derivatives. These reactions are analogous to those seen with other benzylic halides, which are known to react with a variety of nucleophiles including amines, alkoxides, and thiolates. nsf.govnih.gov

| Nucleophile | Reagent Example | Product Type | Significance/Application |

|---|---|---|---|

| Amine | Piperazine | 5-(Piperazin-1-ylmethyl)-2,3-dihydrobenzofuran derivative | Key step in the synthesis of Vilazodone. nih.govresearchgate.net |

| Alkoxide | Sodium Methoxide | 5-(Methoxymethyl)-2,3-dihydrobenzofuran | Formation of ether linkage. |

| Thiolate | Sodium Thiophenolate | 5-(Phenylthiomethyl)-2,3-dihydrobenzofuran | Formation of thioether linkage. |

| Cyanide | Sodium Cyanide | (2,3-Dihydrobenzofuran-5-yl)acetonitrile | Chain extension, precursor to carboxylic acids and amines. |

| Azide | Sodium Azide | 5-(Azidomethyl)-2,3-dihydrobenzofuran | Precursor to primary amines via reduction. nsf.gov |

Reactions of the 2,3-Dihydrobenzofuran (B1216630) Ring System

The 2,3-dihydrobenzofuran ring system, while relatively stable, can undergo several types of chemical transformations, including electrophilic substitution on the aromatic portion and reactions involving the heterocyclic ring itself.

The benzene (B151609) ring of the 2,3-dihydrobenzofuran scaffold is activated towards electrophilic aromatic substitution. The directing effect of the substituents on the ring determines the position of the incoming electrophile. The ether oxygen at position 1 is an activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons into the aromatic system. libretexts.orgsavemyexams.comyoutube.com The alkyl portion of the dihydrofuran ring fused at positions 7a and 3a has a weak activating effect. Conversely, the 5-chloromethyl group is generally considered to be weakly deactivating.

The cumulative effect of these groups directs incoming electrophiles primarily to the positions ortho and para to the activating ether oxygen. Given that position 5 is already substituted, the most likely positions for electrophilic attack are C4 and C6. The electronic and steric properties of the electrophile and the reaction conditions dictate the precise regioselectivity.

Common electrophilic substitution reactions include nitration and Friedel-Crafts acylation.

Nitration : Treatment of 2,3-dihydrobenzofuran derivatives with nitrating agents (e.g., nitric acid in sulfuric or trifluoroacetic acid) is expected to yield nitro-substituted products. semanticscholar.org For this compound, nitration would likely occur at the C4 or C6 positions. For example, nitration of 2-methyl-2,3-dihydrobenzofuran has been shown to produce the 7-nitro derivative. nih.gov

Friedel-Crafts Acylation : In the presence of a Lewis acid catalyst like AlCl₃, the benzene ring can be acylated. researchgate.netnih.govrsc.orgrsc.org The acetyl group would be introduced at the C4 or C6 position, ortho to the activating ether linkage. Research on the acetylation of 2,3-dimethylbenzofuran (B1586527) shows that the primary product is the 6-acetyl derivative, demonstrating the directing influence of the heterocyclic system. rsc.org

| Reaction | Reagents | Predicted Major Product(s) | Reference Reaction |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Chloromethyl-4-nitro-2,3-dihydro-benzofuran and/or 5-Chloromethyl-6-nitro-2,3-dihydro-benzofuran | Nitration of dibenzofuran (B1670420). semanticscholar.org |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-5-chloromethyl-2,3-dihydro-benzofuran and/or 6-Bromo-5-chloromethyl-2,3-dihydro-benzofuran | General halogenation of activated rings. savemyexams.com |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 4-Acetyl-5-chloromethyl-2,3-dihydro-benzofuran and/or 6-Acetyl-5-chloromethyl-2,3-dihydro-benzofuran | Acetylation of 2,3-dimethylbenzofuran. rsc.org |

The dihydrofuran ring is generally stable but can be cleaved under certain conditions, particularly strong acidic or basic environments. wikipedia.org

Acid-Catalyzed Ring Opening : The ether linkage (C-O bond) is susceptible to cleavage by strong acids. wikipedia.orgresearchgate.netrsc.org Mechanistic studies, particularly in the context of lignin (B12514952) chemistry where similar structures are found, show that the reaction likely proceeds via protonation of the ether oxygen. acs.orgacs.org This is followed by nucleophilic attack, leading to the opening of the heterocyclic ring. The stability of potential carbocation intermediates influences the reaction pathway. wikipedia.org For this compound, acidic conditions could lead to the formation of a substituted 2-(2-hydroxyethyl)phenol derivative.

Rearrangement Reactions : Rearrangements of the dihydrobenzofuran scaffold have been observed, often initiated by transformations of substituents on the heterocyclic ring. For example, studies have shown that 2,3-dihydrobenzofuran-3-ols can rearrange to 2,3-dihydrobenzofuran-2-ones in the presence of a Lewis acid like zinc bromide. arkat-usa.org While this specific precursor is different from the title compound, it demonstrates the potential for skeletal rearrangements within the dihydrobenzofuran system under appropriate catalytic conditions.

Oxidation : The 2,3-dihydrobenzofuran scaffold can undergo oxidation at several sites. The benzylic C-3 position is susceptible to oxidation. Furthermore, the dihydrofuran ring itself can be oxidized. Biomimetic oxidation studies on benzofurans using catalysts like Mn(III) porphyrins with hydrogen peroxide show that the reaction often proceeds through the formation of a reactive epoxide at the 2,3-double bond. mdpi.com In the case of a dihydrobenzofuran, oxidation could potentially lead to hydroxylation or the formation of ring-opened products such as keto esters. mdpi.comrsc.org The oxidation of some phenolic precursors can yield 2,3-dihydrobenzofuran derivatives, suggesting that the scaffold can be both a product of and a substrate for oxidative processes. rsc.org

Reduction : The aromatic portion of the this compound molecule can be reduced while leaving the dihydrofuran ring intact. The Birch reduction is a classic method for the partial reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.comresearchgate.netwikipedia.orgmasterorganicchemistry.com Applying Birch reduction conditions to this compound would be expected to reduce the benzene ring to a non-conjugated cyclohexadiene. The regiochemical outcome of the reduction is influenced by the electronic nature of the ring substituents. masterorganicchemistry.commasterorganicchemistry.com The electron-donating ether group and the electron-withdrawing chloromethyl group would compete in directing the placement of the resulting double bonds. masterorganicchemistry.comyoutube.com

Biological Activities and Pharmacological Relevance of Dihydrobenzofuran Scaffolds with Emphasis on Halogenated Analogues

General Overview of Biological Properties of Benzofuran (B130515) and Dihydrobenzofuran Derivatives

Benzofuran and its reduced form, 2,3-dihydrobenzofuran (B1216630), are heterocyclic scaffolds of considerable value in medicinal chemistry and drug discovery. nih.govnih.govmdpi.com These core structures are integral to a vast array of natural and synthetic compounds that exhibit a wide spectrum of biological activities. researchgate.netnih.govscilit.com

Naturally occurring benzofurans and dihydrobenzofurans have demonstrated a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties. mdpi.comresearchgate.netrsc.org For instance, ailanthoidol, a natural benzofuran, is known for its anticancer, antiviral, immunosuppressive, antioxidant, and antifungal activities. mdpi.com Dihydrobenzofuran neolignans, another class of natural products, have shown anti-inflammatory, antioxidant, neuroprotective, and cytotoxic properties. researchgate.net The diverse biological profile of these compounds has made them attractive starting points for the development of new therapeutic agents. researchgate.netrsc.org

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran or dihydrobenzofuran scaffold can significantly modulate the biological activity of the resulting analogues. nih.gov Halogenation can enhance properties like lipophilicity, which may lead to improved cell permeability and binding affinity to biological targets. mdpi.comnih.gov This has been a key strategy in the design of potent anticancer agents. nih.gov For example, the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups has been suggested to enhance the biological effects of benzofuran derivatives. nih.govnih.gov

Investigation of Anticancer Activity and Mechanisms

The quest for novel and more effective anticancer agents has led to extensive investigation into the therapeutic potential of dihydrobenzofuran derivatives. These compounds have shown promise in combating various cancers through mechanisms such as cytotoxicity, induction of apoptosis, and inhibition of key enzymes involved in cancer progression.

Dihydrobenzofuran derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The inclusion of halogens and other substituents on the dihydrobenzofuran core often plays a crucial role in enhancing this activity.

For instance, a series of dihydrobenzofuran lignans (B1203133) were evaluated for their anticancer potential across 60 human tumor cell lines. nih.gov Leukemia and breast cancer cell lines were found to be particularly sensitive to these agents. nih.gov One notable compound, methyl (E)-3-¿2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-ylprop-2-enoate, exhibited a mean GI50 (the molar concentration required for 50% growth inhibition) of 0.3 microM and was particularly potent against three breast cancer cell lines with a GI50 value below 10 nM. nih.gov

Studies on halogenated benzofuran derivatives have also revealed potent cytotoxic activity. A bromo-substituted benzofuran derivative demonstrated remarkable cytotoxicity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no toxicity to normal cells. mdpi.com Similarly, fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their anticancer effects. Two such compounds, containing difluorine, bromine, and either an ester or carboxylic acid group, inhibited the proliferation of HCT116 human colorectal adenocarcinoma cells by approximately 70%. nih.govnih.gov

The table below summarizes the cytotoxic activity of selected dihydrobenzofuran derivatives against various cancer cell lines.

| Compound Name/Type | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference(s) |

| Methyl (E)-3-¿2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-ylprop-2-enoate | Breast Cancer | <10 nM | nih.gov |

| Bromo-substituted benzofuran | K562 (Leukemia) | 5 µM | mdpi.com |

| Bromo-substituted benzofuran | HL60 (Leukemia) | 0.1 µM | mdpi.com |

| Fluorinated dihydrobenzofuran derivatives | HCT116 (Colorectal) | ~70% inhibition | nih.govnih.gov |

| Benzofuran-isatin conjugate (5a) | HT29 (Colorectal) | Potent cytotoxicity | frontiersin.org |

| Benzofuran-isatin conjugate (5a) | SW620 (Colorectal) | Potent cytotoxicity | frontiersin.org |

| Benzodifuran derivatives (BZ1, BZ2, BZ3) | HeLa (Cervical), Hep-G2 (Liver) | 30-40% inhibition | researchgate.net |

| Benzofuranoids | HeLa (Cervical) | Selective activity | scielo.org.co |

A key mechanism through which dihydrobenzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle.

Several studies have demonstrated that these compounds can trigger apoptosis in cancer cells. For example, a benzofuran-isatin conjugate, Compound 5a, was shown to induce apoptosis in colorectal cancer cell lines. frontiersin.org This was associated with the upregulation of the tumor suppressor p53 and the involvement of the mitochondria-dependent apoptosis pathway, as evidenced by the downregulation of the anti-apoptotic protein Bcl-xl and upregulation of the pro-apoptotic protein Bax and cytochrome c. frontiersin.org

Fluorinated benzofuran and dihydrobenzofuran derivatives have also been shown to induce apoptosis. nih.govnih.gov Their pro-apoptotic activity is linked to the inhibition of the anti-apoptotic protein Bcl-2 and the concentration-dependent cleavage of PARP-1, leading to DNA fragmentation. nih.govnih.gov Furthermore, some benzofuran derivatives have been found to induce G2/M phase arrest and apoptosis in cervical cancer cells. nih.gov Similarly, a novel benzofuran derivative, 6g, induced G2/M phase arrest in HeLa cells in a concentration-dependent manner. nih.gov

The ability of these compounds to halt the cell cycle at critical checkpoints, such as the G2/M phase, prevents cancer cells from proliferating and ultimately leads to their demise.

Dihydrobenzofuran derivatives have been identified as inhibitors of crucial enzymes that play a significant role in cancer cell survival and proliferation, namely Poly(ADP-ribose) Polymerase (PARP) and tubulin.

PARP Inhibition: PARP enzymes, particularly PARP-1, are involved in DNA repair. nih.gov Inhibiting PARP-1 in cancer cells, especially those with existing DNA repair defects, can lead to cell death. Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to cause a concentration-dependent cleavage of PARP-1, which is a hallmark of apoptosis. nih.govnih.govresearchgate.net This suggests that part of their anticancer mechanism involves the disruption of DNA repair processes.

Tubulin Polymerization Inhibition: Tubulin is the protein subunit of microtubules, which are essential for cell division. researchgate.net Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. researchgate.net A number of dihydrobenzofuran derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.govresearchgate.net For instance, certain dihydrobenzofuran lignans inhibit mitosis by interacting with the colchicine (B1669291) binding site of tubulin. nih.gov One such compound inhibited tubulin polymerization by 50% at a concentration of 13 ± 1 µM. nih.gov Another study reported a benzofuran derivative, 6g, that inhibited tubulin polymerization in a manner consistent with the known tubulin inhibitor combretastatin (B1194345) A-4. nih.gov

Modulation of Neurotransmitter Systems

Beyond their anticancer properties, dihydrobenzofuran scaffolds have been explored for their ability to modulate neurotransmitter systems in the central nervous system (CNS). This has opened avenues for their potential application in treating neurological and psychiatric disorders.

The serotonin (B10506) (5-HT) system is a key target for drugs treating a variety of CNS disorders. nih.govfrontiersin.org Dihydrobenzofuran derivatives have been designed and synthesized as ligands for serotonin receptors, with a particular focus on the 5-HT2 subtypes. researchgate.netnih.gov

The 5-HT2C receptor, in particular, is implicated in the regulation of mood, appetite, and other neurological functions. nih.gov Agonists of the 5-HT2C receptor are of interest for their potential as appetite suppressants and for the treatment of conditions like schizophrenia and substance abuse. nih.govresearchgate.net Conversely, antagonists may have applications as antidepressants and anxiolytics. nih.gov

Research has shown that dihydrobenzofuran analogues can act as selective agonists for the 5-HT2C receptor. researchgate.netacs.org For example, a series of (2,3-dihydro)benzofuran-based compounds were designed and evaluated for their selectivity towards 5-HT2A, 5-HT2B, and 5-HT2C receptors. researchgate.net Some of these compounds demonstrated functional selectivity, meaning they preferentially activate certain downstream signaling pathways of the receptor. researchgate.net

The structural features of the dihydrobenzofuran scaffold, including the potential for stereoisomerism, can significantly influence the affinity and activity at serotonin receptors. nih.gov For instance, studies on conformationally constrained tetrahydronaphthofurans, which incorporate a dihydrobenzofuran-like structure, have shown that the benzofuran-containing analogues generally have higher affinity for 5-HT receptors compared to their dihydrobenzofuran counterparts. nih.gov

The interaction of these compounds with serotonin receptors is complex and can be influenced by the presence of other receptors. For example, there is evidence of functional crosstalk and heteromerization between serotonin 5-HT2A and dopamine (B1211576) D2 receptors, which could have implications for the therapeutic effects of drugs targeting these systems. nih.govmdpi.com

Histamine (B1213489) Receptor Antagonism (H3 and H4 Receptors)

The dihydrobenzofuran moiety, particularly when halogenated, serves as a crucial pharmacophore for designing ligands for histamine receptors H3 (H3R) and H4 (H4R). These G protein-coupled receptors are significant targets for therapeutic intervention in a variety of disorders, including inflammatory conditions and neurological diseases. nih.gov

Research has identified a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives (LINS01 series) as novel antagonists for both H3 and H4 receptors. nih.gov Within this series, the chlorinated compound 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007) has been highlighted for its activity, particularly at the H4 receptor. nih.govnih.gov Functional assays confirmed that these compounds act as antagonists, blocking the activity of histamine at both H3 and H4 receptors. nih.gov The H3 receptor is primarily found in the central nervous system and modulates the release of various neurotransmitters, while the H4 receptor is predominantly expressed on immune cells and mediates inflammatory responses. nih.gov The antagonistic activity of these dihydrobenzofuran analogues underscores their potential in treating inflammation-related pathologies. nih.govnih.gov

| Compound | Target Receptor | Activity | Affinity (pKi) |

| LINS01007 | H4R | Antagonist | 6.06 nih.gov |

| LINS01004 | H3R | Antagonist | 6.40 nih.gov |

| LINS01 Series | H3R / H4R | Antagonist | Moderate to High |

Anti-inflammatory Properties

The anti-inflammatory potential of dihydrobenzofuran derivatives is a significant area of investigation. Halogenation, such as the inclusion of a chloro- group seen in analogues of 5-Chloromethyl-2,3-dihydro-benzofuran, has been noted to enhance these properties. nih.gov The mechanisms underlying these effects are multifaceted, involving the modulation of several key inflammatory pathways.

Inhibition of Leukotriene Biosynthesis via 5-Lipoxygenase Modulation

Dihydrobenzofuran derivatives have been identified as effective inhibitors of leukotriene biosynthesis, a critical pathway in inflammation. google.com The enzyme 5-lipoxygenase (5-LOX) is the first and rate-limiting step in the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.gov

The 2,3-dihydro-5-benzofuranol ring system, in particular, has been explored as a template for designing potent, antioxidant-based inhibitors of 5-LOX. nih.gov While the dihydrobenzofuranol ring itself is not a highly potent inhibitor, it provides a valuable scaffold for developing more effective agents. nih.gov Studies on other substituted dihydrobenzofurans, such as 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives, have also demonstrated their inhibitory activity against 5-LOX. nih.gov The inhibition of this pathway contributes significantly to the anti-inflammatory profile of these compounds. google.comnih.gov

Cyclooxygenase (COX) and Nitric Oxide Synthase (NOS) Modulation

Dihydrobenzofuran analogues exert anti-inflammatory effects by modulating the activity of cyclooxygenase (COX) and nitric oxide synthase (NOS) enzymes. nih.govmdpi.com The inducible isoforms of these enzymes, COX-2 and iNOS, are often overexpressed during inflammation, leading to increased production of prostaglandins (B1171923) and nitric oxide (NO), respectively. nih.govnih.gov

Studies on fluorinated dihydrobenzofuran derivatives have shown their ability to suppress inflammation stimulated by lipopolysaccharides by inhibiting the expression of both COX-2 and iNOS. nih.govmdpi.com Specifically, the derivative 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007) was found to significantly reduce levels of COX-2 in an animal model of colitis. nih.gov Furthermore, certain 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives have been identified as selective inhibitors of the COX-2 isoform. nih.gov The modulation of NOS activity is also a key aspect, as excessive NO production by iNOS can contribute to tissue damage in inflammatory diseases. nih.gov Some natural compounds have been shown to inhibit iNOS by preventing the formation of its active dimeric form. nih.gov

| Compound Class | Target Enzyme | Effect |

| Fluorinated Dihydrobenzofurans | COX-2, iNOS | Inhibition of expression nih.govmdpi.com |

| LINS01007 | COX-2 | Reduction in levels nih.gov |

| 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans | COX-2 | Selective inhibition nih.gov |

Microsomal Prostaglandin (B15479496) E2 Synthase (mPGES-1) Inhibition

Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1) represents a more selective approach to reducing inflammation compared to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gove-century.us This enzyme is the terminal synthase responsible for producing prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. e-century.us

The anti-inflammatory activity of the H4 receptor antagonist 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007) has been linked to the downstream reduction of PGE2 levels. nih.gov While direct inhibition of mPGES-1 by this specific compound was not explicitly detailed, the observed decrease in PGE2 highlights a potential interaction with this pathway. nih.gov Inhibiting mPGES-1 is considered a promising strategy because it specifically blocks the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that may have protective functions. nih.gove-century.us Various natural and synthetic compounds are being investigated as mPGES-1 inhibitors for treating inflammatory diseases. nih.govnih.govresearchgate.net

Antimicrobial, Antibacterial, Antifungal, and Antiviral Efficacy Studies

The benzofuran scaffold, including its dihydro- derivatives, is a constituent of many natural and synthetic compounds exhibiting a broad range of antimicrobial activities. nih.govrsc.orgnih.gov The presence of halogen substituents on the benzofuran ring has been shown to enhance antibacterial and antifungal properties. nih.gov

Studies have demonstrated that benzofuran derivatives are effective against various bacterial and fungal strains. nih.gov For example, compounds with bromo substituents have shown excellent antibacterial activity. nih.gov While specific studies focusing solely on the antimicrobial effects of this compound are limited, the general findings for halogenated benzofurans suggest potential efficacy. Aryl (5-chloro-benzofuran-2-yl) ketoximes have been synthesized and evaluated for their antifungal activity against several Candida species, with some derivatives showing significant potency. researchgate.net The mechanism of action for some of these compounds involves the inhibition of essential fungal enzymes like lanosterol (B1674476) 14α-demethylase. researchgate.net Furthermore, various benzofuran derivatives have shown promising activity against a range of microorganisms, including S. aureus and E. coli. researchgate.net

Antioxidant and Cytoprotective Mechanisms of Dihydrobenzofuran Analogues

Dihydrobenzofuran analogues possess notable antioxidant and cytoprotective properties. The 2,3-dihydro-5-benzofuranol ring system is particularly recognized for its ability to maximize stereoelectronic effects that are crucial for the efficient scavenging of peroxyl radicals. nih.gov This intrinsic antioxidant capability makes the dihydrobenzofuran scaffold a useful template for designing inhibitors of enzymes involved in oxidative processes, such as 5-lipoxygenase. nih.gov

Structure Activity Relationship Sar Studies of Halogenated Dihydrobenzofuran Derivatives

Influence of Halogen Substituents (e.g., Chlorine, Fluorine, Bromine) on Biological Activity and Reactivity

The nature of the halogen substituent plays a pivotal role in determining the biological efficacy of dihydrobenzofuran derivatives. The introduction of halogens such as chlorine, fluorine, and bromine can significantly impact a molecule's lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Research has consistently shown that halogenation can enhance the anticancer activity of benzofuran (B130515) and dihydrobenzofuran derivatives. researchgate.net This is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions between the electrophilic region of a halogen atom and a nucleophilic site on a biological macromolecule, thereby improving binding affinity. researchgate.net

For instance, studies on various cancer cell lines have demonstrated that the presence of a bromine atom can lead to potent cytotoxic activity. researchgate.net In a series of synthetic benzofuran derivatives, a compound bearing a bromine atom attached to the methyl group at the 3-position of the benzofuran ring exhibited remarkable cytotoxicity against leukemia cells. researchgate.net Similarly, fluorinated benzofuran and dihydrobenzofuran derivatives have shown promise as anti-inflammatory and potential anticancer agents, with their biological effects enhanced by the presence of fluorine and bromine. nih.gov

The reactivity of the dihydrobenzofuran ring can also be modulated by halogen substitution. The electron-withdrawing or -donating nature of the substituent can influence the electron density of the aromatic ring, affecting its susceptibility to metabolic enzymes and its interaction with biological targets.

Table 1: Influence of Halogen Substitution on Anticancer Activity of Dihydrobenzofuran Analogs

| Compound ID | Halogen Substituent | Position | Target Cell Line | IC50 (µM) | Reference |

| 1 | Bromine | 3-methyl | Leukemia (HL60) | 0.1 | researchgate.net |

| 2 | Fluorine, Bromine | Various | Colorectal (HCT116) | Not specified | nih.gov |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Positional Effects of Substituents on the Dihydrobenzofuran Core Structure

The position of a substituent on the dihydrobenzofuran scaffold is a critical determinant of its biological activity. researchgate.net Even with the same substituent, altering its location on the ring can lead to vastly different pharmacological outcomes.

Several studies have underscored the importance of the substituent's position on the cytotoxic activity of these compounds. researchgate.net For example, maximum anticancer activities have often been observed when a halogen atom is placed at the para position of an N-phenyl ring attached to the benzofuran core. researchgate.net

In the context of the dihydrobenzofuran ring itself, substitutions at various positions, including C5, have been explored. The introduction of substituents at the 5-position has been shown to be closely related to the antibacterial activity of benzofuran derivatives. nih.gov While specific data on 5-chloromethyl-2,3-dihydrobenzofuran is scarce in publicly available literature, research on related compounds suggests that substitution at this position is a viable strategy for modulating bioactivity. For instance, a series of 2,3-dihydrobenzofuran-5-acetic acids were prepared as potential anti-inflammatory agents, with a methyl group alpha to the acetic acid function enhancing activity. nih.gov

Table 2: Positional Isomers and Their Reported Biological Activities

| Compound Class | Substituent Position | Reported Biological Activity | Reference |

| Halogenated N-phenyl benzofurans | para-position of N-phenyl ring | Enhanced cytotoxic activity | researchgate.net |

| Substituted Benzofurans | 5-position | Antibacterial activity | nih.gov |

| 2,3-dihydrobenzofuran-5-acetic acids | 5-position | Anti-inflammatory activity | nih.gov |

Stereochemical Considerations and Enantiomeric Activity in Dihydrobenzofuran Scaffolds

The 2,3-dihydrobenzofuran (B1216630) core contains at least one chiral center at the C2 position, and often a second at the C3 position, depending on the substitution pattern. This introduces the possibility of stereoisomers (enantiomers and diastereomers), which can exhibit significantly different biological activities. It is a well-established principle in pharmacology that the three-dimensional arrangement of a molecule is crucial for its interaction with chiral biological targets such as receptors and enzymes.

The synthesis of enantiomerically pure dihydrobenzofurans is an active area of research, with both biocatalytic and chemical methods being developed. researchgate.net Studies on the enantiomers of dihydrobenzofuran derivatives have often revealed that one enantiomer is significantly more potent than the other. For example, in a series of potent and selective cannabinoid receptor 2 (CB2) agonists based on the 2,3-dihydro-1-benzofuran scaffold, it was found that the (S)-enantiomer of a particular compound was the active one. nih.gov

This enantiomeric discrimination is a direct consequence of the specific interactions between the chiral ligand and the chiral binding pocket of the target protein. The different spatial arrangements of the substituents in each enantiomer lead to different binding affinities and/or efficacies.

Table 3: Enantiomeric Activity of Dihydrobenzofuran Derivatives

| Compound Series | Target | Active Enantiomer | Biological Effect | Reference |

| Dihydrobenzofuran CB2 Agonists | Cannabinoid Receptor 2 | (S)-enantiomer | Agonist activity | nih.gov |

| Chiral Dihydrobenzofuran Acids | Retinoid X Receptor | Not specified | Agonist activity |

Ligand-Protein Interactions and Receptor Binding Mechanisms

Understanding the interactions between halogenated dihydrobenzofuran derivatives and their protein targets at the molecular level is fundamental for rational drug design. Techniques such as X-ray crystallography and molecular modeling have provided valuable insights into the binding modes of these ligands.

A study on chiral dihydrobenzofuran acids as agonists for the Retinoid X Receptor (RXR) provided a detailed view of these interactions. An X-ray crystal structure of one of the lead compounds in complex with the RXR ligand-binding domain revealed how the enantiomers are discriminated. The active enantiomer was found to optimally occupy the ligand-binding pocket, forming key interactions with specific amino acid residues.

Molecular docking studies have also been employed to predict the binding modes of dihydrobenzofuran derivatives. For instance, in silico studies of benzofuran-1,2,3-triazole hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR) showed that the identified compounds formed stable interactions with the active site of the receptor. These computational approaches, when combined with experimental data, can guide the optimization of lead compounds to improve their potency and selectivity.

Table 4: Examples of Ligand-Protein Interactions for Dihydrobenzofuran Derivatives

| Ligand Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Chiral Dihydrobenzofuran Acids | Retinoid X Receptor (RXR) | Not specified in abstract | Optimal fit in binding pocket | |

| Benzofuran-1,2,3-triazole hybrids | Epidermal Growth Factor Receptor (EGFR) | Active site residues | Stable interactions |

Advanced Analytical Characterization in Dihydrobenzofuran Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the precise molecular structure of 5-Chloromethyl-2,3-dihydrobenzofuran. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural verification of 5-Chloromethyl-2,3-dihydrobenzofuran. Proton (¹H) NMR provides distinct signals corresponding to the different types of protons in the molecule. For this compound, key diagnostic signals include a triplet for the chloromethyl group (–CH₂Cl) and signals for the protons on the dihydrofuran ring. In more complex dihydrobenzofuran structures, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to resolve overlapping signals and confirm the complete bonding framework. researchgate.netresearchgate.net

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Chloromethyl (–CH₂Cl) | 4.5–4.7 | Triplet | |

| Dihydrofuran Ring (–OCH₂CH₂–) | 2.8–3.2 | Multiplet |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecule, thereby confirming its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For 5-Chloromethyl-2,3-dihydrobenzofuran, the expected molecular ion [M+H]⁺ would be observed at an m/z corresponding to its specific elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently used to analyze reaction mixtures containing dihydrobenzofuran derivatives. researchgate.net

| Molecular Formula | Ion Type | Expected m/z | Reference |

|---|---|---|---|

| C₉H₉ClO | [M+H]⁺ | 184.0495 |

Chromatographic Methods for Purification and Purity Assessment (e.g., High-Performance Liquid Chromatography, Column Chromatography)

Chromatographic techniques are fundamental for both the isolation of 5-Chloromethyl-2,3-dihydrobenzofuran from reaction mixtures and the subsequent verification of its purity.

Column Chromatography

Column chromatography is a primary method for the purification of 5-Chloromethyl-2,3-dihydrobenzofuran on a preparative scale. Silica gel is a commonly used stationary phase. The compound is separated from byproducts and unreacted starting materials by eluting with a solvent system of increasing polarity, typically a gradient of hexane (B92381) and ethyl acetate. To improve separation and prevent the "tailing" of polar byproducts on the column, a small amount of a base like triethylamine (B128534) may be added to the mobile phase.

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel | |

| Mobile Phase | Gradient elution with Hexane → Ethyl Acetate | |

| Additive | 1–2% Triethylamine (to minimize tailing of polar byproducts) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to assess the purity of the final product with high resolution and sensitivity. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is frequently employed. This method can effectively resolve 5-Chloromethyl-2,3-dihydrobenzofuran from very closely related impurities, allowing for accurate purity determination, often exceeding 98% or 99%.

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | |

| Mobile Phase | 70:30 Acetonitrile/Water | |

| Purpose | Resolution of closely eluting impurities and final purity validation |

Theoretical and Computational Studies in Dihydrobenzofuran Chemistry

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates by estimating the binding affinity and analyzing the interactions between the ligand and the active site of the protein.

While specific molecular docking studies on 5-Chloromethyl-2,3-dihydro-benzofuran are not extensively documented in the available literature, the general methodology has been widely applied to analogous benzofuran (B130515) structures. For instance, benzofuran-1,2,3-triazole hybrids have been docked against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govnih.govresearchgate.net In such studies, the ligand is placed into the binding site of the receptor, and its conformation and orientation are optimized to maximize favorable interactions and minimize the binding energy.

The binding interactions typically analyzed include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in a study of benzofuran-triazine derivatives targeting dihydrofolate reductase (DHFR), a key enzyme in bacterial infections, the synthesized compounds showed significant interactions with the target through hydrogen bonding and hydrophobic interactions. nih.gov A hypothetical docking of this compound into a protein active site would involve the formation of similar interactions, with the chloromethyl group potentially participating in halogen bonding or other specific interactions.

The results of molecular docking studies are often presented in a table summarizing the binding energies and key interacting residues. A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity.

Table 1: Illustrative Molecular Docking Results for Benzofuran Derivatives Against a Hypothetical Protein Target

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Benzofuran Core | -6.5 | Amino Acid 1, Amino Acid 2 | Hydrogen Bond, Hydrophobic |

| This compound (Hypothetical) | -7.2 | Amino Acid 1, Amino Acid 3, Amino Acid 4 | Hydrogen Bond, Hydrophobic, Halogen Bond |

| Reference Inhibitor | -8.0 | Amino Acid 1, Amino Acid 5 | Hydrogen Bond, Pi-Pi Stacking |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Density Functional Theory (DFT) Investigations of Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting the geometric and electronic properties of molecules.

A DFT study on a closely related compound, (E)-2-((2,3-dihydrobenzofuran-5-yl)methylene)-2,3-dihydro-1H-inden-1-one (DBDI), provides insight into the structural and electronic properties of the 2,3-dihydrobenzofuran (B1216630) moiety. materialsciencejournal.org In this study, the geometry of the molecule was optimized using the B3LYP/6-311++G(d,p) level of theory. The optimized structure revealed a non-planar dihydrofuran ring. materialsciencejournal.org This non-planarity is a characteristic feature of the 2,3-dihydrobenzofuran scaffold.

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.

Table 2: Calculated Electronic Properties of a 2,3-Dihydrobenzofuran Derivative (DBDI) using DFT

| Parameter | Value |

| HOMO Energy | -5.98 eV |

| LUMO Energy | -2.45 eV |

| HOMO-LUMO Energy Gap | 3.53 eV |

| Dipole Moment | 3.89 Debye |

Data sourced from a study on (E)-2-((2,3-dihydrobenzofuran-5-yl)methylene)-2,3-dihydro-1H-inden-1-one (DBDI). materialsciencejournal.org

The molecular electrostatic potential (MEP) is another important property derived from DFT calculations. The MEP map illustrates the charge distribution within a molecule and helps in identifying the regions susceptible to electrophilic and nucleophilic attack.

Quantum Chemical Analyses for Reactivity and Stability Predictions

Quantum chemical methods are fundamental in predicting the reactivity and stability of chemical compounds. mdpi.comnih.gov These methods can be used to calculate various descriptors that quantify the reactivity of a molecule.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness is a measure of the resistance to a change in its electron distribution. Softness is the reciprocal of hardness and indicates the molecule's polarizability.

For the 2,3-dihydrobenzofuran derivative DBDI, these parameters have been calculated. materialsciencejournal.org The values provide a quantitative measure of its reactivity. A higher electronegativity suggests a greater ability to accept electrons, while a lower hardness (or higher softness) indicates higher reactivity.

Table 3: Global Reactivity Descriptors for a 2,3-Dihydrobenzofuran Derivative (DBDI)

| Descriptor | Value |

| Electronegativity (χ) | 4.215 eV |

| Chemical Hardness (η) | 1.765 eV |

| Global Softness (S) | 0.566 eV⁻¹ |

Data sourced from a study on (E)-2-((2,3-dihydrobenzofuran-5-yl)methylene)-2,3-dihydro-1H-inden-1-one (DBDI). materialsciencejournal.org

The stability of a molecule can also be assessed through the analysis of its thermodynamic properties, such as the total energy and heat of formation, which can be calculated using quantum chemical methods.

In Silico Prediction of Biological Activity and Pharmacokinetic Properties

In silico methods are increasingly used to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. researchgate.netnih.gov These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable properties.

Various online tools and software, such as SwissADME and PASS (Prediction of Activity Spectra for Substances), are available for these predictions. nih.gov These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict a wide range of properties.

For a compound like this compound, a typical in silico ADME prediction would include parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are important for drug metabolism. For example, studies on benzofuran-1,2,3-triazole hybrids have shown high predicted GI absorption and no BBB permeation. nih.gov

The biological activity spectrum of a compound can also be predicted. This involves screening the compound against a large database of known biologically active substances to identify potential therapeutic targets and mechanisms of action.

Table 4: Predicted Pharmacokinetic and Biological Properties for a Hypothetical Dihydrobenzofuran Derivative

| Property | Predicted Value/Outcome |

| Pharmacokinetics (ADME) | |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| CYP2D6 Inhibitor | Yes |

| Drug-Likeness | |

| Lipinski's Rule of Five | 0 violations |

| Bioavailability Score | 0.55 |

| Predicted Biological Activities | |

| Anticancer | Probable |

| Anti-inflammatory | Possible |

| Antibacterial | Possible |

This table is illustrative and based on general predictions for benzofuran-like structures. nih.govnih.gov

Future Directions and Translational Potential in Dihydrobenzofuran Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the dihydrobenzofuran core remains a pivotal area of research, with a strong emphasis on developing more efficient, sustainable, and versatile methods. nih.gov Historically, the construction of this scaffold involved various catalytic systems, including acid or base-catalyzed reactions and organocatalysis. rsc.org Recent advancements have expanded this toolkit considerably, focusing on green chemistry principles and novel catalytic approaches.

A significant trend is the move towards transition metal-free synthetic protocols . nih.govfrontiersin.org These methods aim to reduce environmental impact and cost associated with metal catalysts. Recent breakthroughs include:

Visible Light-Promoted Synthesis: Researchers have developed methods that use blue LED light to mediate the synthesis of 2,3-disubstituted dihydrobenzofurans from diazo compounds and para-quinones. nih.govfrontiersin.org Another approach utilizes visible light with an I₂/SnCl₂ promoter for the oxyselenocyclization of 2-allylphenols, achieving good to excellent yields under mild conditions. mdpi.comresearchgate.net

Electrocatalysis: Electrolysis-mediated cyclization of benzylidenebarbiturates has emerged as a facile route to benzofuran (B130515) heterocycles, producing high yields of the target molecules. frontiersin.org

Organocatalysis: Chiral organocatalysts, such as quinine-derived squaramides, have been used for the asymmetric synthesis of dihydrobenzofurans via domino reactions, achieving remarkable enantioselectivity. nih.govfrontiersin.org

Acid and Base-Mediated Synthesis: Brønsted acids like TfOH and MsOH continue to be used in metal-free annulation and condensation reactions to create the dihydrobenzofuran nucleus. nih.gov Additionally, base-induced reactions, some employing solvent-free grinding protocols, provide green and effective pathways to functionalized dihydrobenzofurans. nih.gov

Transition metal-catalyzed synthesis also continues to evolve, offering high efficiency and selectivity. nih.govrsc.org Recent developments have focused on rhodium, palladium, and copper catalysts to construct polysubstituted dihydrobenzofuran derivatives through reactions like C-H bond functionalization, cycloadditions, and coupling reactions. nih.govrsc.org These methods often proceed under mild conditions with high yields and excellent control over stereochemistry. nih.govresearchgate.net

Table 1: Overview of Recent Synthetic Methodologies for Dihydrobenzofurans

| Methodology | Catalyst/Promoter | Reaction Type | Key Features | Yields | Reference(s) |

|---|---|---|---|---|---|

| Visible Light Photocatalysis | Blue LED, Cs₂CO₃ | O-H Insertion / Cyclization | Metal-free, base-catalyzed | Moderate to Excellent | nih.gov, frontiersin.org |

| Visible Light-Mediated Synthesis | I₂/SnCl₂ | Oxyselenocyclization | Sustainable, mild conditions | >90% for some compounds | mdpi.com, researchgate.net |

| Organocatalysis | Quinine-derived squaramides | Friedel–Crafts/SN2 | High enantioselectivity (>99% ee) | 33-95% | nih.gov, frontiersin.org |

| Electrocatalysis | Electrolysis | Cyclization | Facile, high yields | 72-85% | frontiersin.org |

| Brønsted Acid Catalysis | TfOH | [4+1] Annulation | Metal-free, forms quaternary centers | Good to Excellent | nih.gov |

| Rhodium Catalysis | RhCp*Cl | Asymmetric C-H Functionalization | Forms spirooxindoyl derivatives | 49-76% | rsc.org, nih.gov |

| Palladium Catalysis | Pd₂(dba)₃·CHCl₃ | Heck/Cacchi Reactions | Excellent enantioselectivity | 84-97% | rsc.org, nih.gov |

| Copper Catalysis | Cu/SPDO | [3+2] Cycloaddition | High enantioselectivity | 86-96% | rsc.org, researchgate.net |

Rational Design and Synthesis of Therapeutically Relevant Dihydrobenzofuran Analogues

The dihydrobenzofuran scaffold serves as a valuable starting point for the rational design of new drug candidates. nih.gov By employing computational methods and analyzing structure-activity relationships (SAR), researchers can strategically modify the core structure to enhance therapeutic efficacy and selectivity. nih.govnih.gov

A key strategy involves the introduction of specific functional groups to modulate the biological activity of the molecule. For instance, the synthesis of fluorinated benzofuran and dihydrobenzofuran derivatives has been explored to create potent anti-inflammatory and anticancer agents. nih.gov SAR studies have revealed that the presence of fluorine, bromine, and hydroxyl or carboxyl groups can significantly enhance the desired biological effects. nih.govmdpi.com Two such difluorinated compounds containing bromine showed promising results by inhibiting cancer cell proliferation and inducing apoptosis. nih.gov

Computational tools play a crucial role in modern drug design. nih.govresearchgate.net Techniques like molecular docking and 3D-quantitative structure-activity relationship (3D-QSAR) modeling are used to predict how dihydrobenzofuran analogues will interact with biological targets. nih.govoncotarget.com This approach was successfully used to identify dihydrobenzofuran-based inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.govsci-hub.se Starting from a natural product with low affinity, this combined computational and experimental approach led to the identification of compounds with significantly improved activity. nih.gov

The synthesis of specific analogues targeting particular diseases is a major focus. For example, a series of 3,3-disubstituted-2,3-dihydro-1-benzofuran derivatives were designed as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for treating neuropathic pain. nih.gov The specific compound 5-Chloromethyl-2,3-dihydro-benzofuran serves as a precursor or structural component in the synthesis of more complex derivatives. evitachem.com For instance, it is part of the structure of 5-Chloro-2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one, a compound investigated for its potential as an anticancer and antimicrobial agent. evitachem.com

Table 2: Examples of Rationally Designed Dihydrobenzofuran Analogues

| Analogue Type | Design Strategy | Target/Application | Key Findings | Reference(s) |

|---|---|---|---|---|

| Fluorinated Dihydrobenzofurans | SAR analysis | Anti-inflammatory, Anticancer | Bromine and fluorine substitution enhances activity; inhibits COX-2 and induces apoptosis. | nih.gov, mdpi.com |

| 2,3-Dihydrobenzofuran (B1216630) Derivatives | Molecular docking | mPGES-1 Inhibition | Identified compounds with low micromolar activity against an inflammation and cancer target. | nih.gov, sci-hub.se |

| 3,3-Disubstituted-2,3-dihydro-1-benzofurans | Ligand-steered modeling | Cannabinoid Receptor 2 (CB2) Agonism | Developed potent and selective agonists for neuropathic pain treatment. | nih.gov |

| This compound Derivatives | Synthetic precursor | Anticancer, Antimicrobial | Forms part of larger molecules with potential therapeutic properties. | evitachem.com |

Exploration of New Biological Targets and Pathways for Dihydrobenzofuran Derivatives

The therapeutic potential of dihydrobenzofuran derivatives is expanding as researchers uncover new biological targets and pathways. mdpi.comnih.gov While traditionally known for broad activities like anticancer and antimicrobial effects, recent studies have identified more specific molecular targets, opening up new avenues for drug development. nih.govrsc.org

One emerging area is the targeting of enzymes involved in inflammation and neurodegeneration. Dihydrobenzofuran derivatives functionalized with organochalcogens (sulfur and selenium) have shown promise as potent neuroprotective agents by inhibiting monoamine oxidase type B (MAO-B) , an enzyme linked to oxidative stress in neurodegenerative diseases. mdpi.com Another key target is microsomal prostaglandin E2 synthase-1 (mPGES-1) , which is overexpressed in many cancers and inflammatory conditions. nih.govsci-hub.se Rationally designed dihydrobenzofurans have been identified as effective inhibitors of this enzyme. nih.gov

The endocannabinoid system represents another promising target. Selective agonists of the cannabinoid receptor 2 (CB2) are sought after for treating neuropathic pain and inflammatory conditions without the psychoactive side effects associated with CB1 agonism. nih.gov A novel series of 2,3-dihydro-1-benzofuran derivatives has been successfully developed to act as potent and selective CB2 agonists. nih.gov

Furthermore, research into dibenzofuran (B1670420) derivatives, which share a related core structure, has identified inhibitors for protein tyrosine phosphatase PTP-MEG2 , a target relevant to various cellular signaling processes and human diseases. oncotarget.com The exploration of these novel targets demonstrates the versatility of the benzofuran scaffold in addressing a wide range of pathologies.

Table 3: Selected Biological Targets for Dihydrobenzofuran Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Mechanism/Effect | Reference(s) |

|---|---|---|---|---|

| Organochalcogen Dihydrobenzofurans | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Inhibition of MAO-B reduces oxidative stress. | mdpi.com |

| Substituted 2,3-Dihydrobenzofurans | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Inflammation, Cancer | Inhibition of an enzyme involved in prostaglandin E2 production. | nih.gov, sci-hub.se |

| 3,3-Disubstituted-2,3-dihydro-1-benzofurans | Cannabinoid Receptor 2 (CB2) | Neuropathic Pain, Inflammation | Selective agonism at the CB2 receptor. | nih.gov |

| Fluorinated Dihydrobenzofurans | Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | Inhibition of COX-2 expression and activity. | nih.gov |

| Dibenzofuran Derivatives | Protein Tyrosine Phosphatase PTP-MEG2 | Various Diseases | Inhibition of PTP-MEG2 with high selectivity. | oncotarget.com |

Role of Dihydrobenzofurans as Privileged Scaffolds in Modern Drug Discovery and Development

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a fertile starting point for drug discovery. hebmu.edu.cnnih.govpageplace.de The 2,3-dihydrobenzofuran core is increasingly recognized as such a scaffold due to its widespread occurrence in bioactive natural products and its successful use as a platform for designing diverse compound libraries. nih.govnih.govhebmu.edu.cn

The structural rigidity and three-dimensionality of the dihydrobenzofuran nucleus provide a defined orientation for various substituents, allowing for the fine-tuning of interactions with different protein targets. sci-hub.se This versatility is evident in the broad range of biological activities exhibited by its derivatives, including anti-HIV, antimalarial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net

Researchers have explicitly used the dihydrobenzofuran motif as a privileged structure to design small compound libraries aimed at specific targets. nih.govsci-hub.se By strategically modifying the scaffold, it is possible to generate ligands for different classes of proteins. sci-hub.se This approach leverages nature's "biologically prevalidated" structures to explore chemical space more efficiently than large, un-targeted synthetic libraries. hebmu.edu.cn The clinical success of drugs is often correlated with their three-dimensional character, a feature inherent to many natural product scaffolds like dihydrobenzofuran. hebmu.edu.cn

The importance of this scaffold is further highlighted by its presence in numerous natural products with potent biological effects, such as Ailanthoidol (antiviral, anticancer) and Eurothiocin B (α-glucosidase inhibitor). nih.gov These natural products serve as inspiration for the development of new therapeutic agents, reinforcing the role of the dihydrobenzofuran core as a valuable and privileged structure in the ongoing search for novel medicines. hebmu.edu.cn

Table 4: The Dihydrobenzofuran Scaffold in Bioactive Compounds

| Compound/Class | Origin/Type | Biological Target/Activity | Significance as Privileged Scaffold | Reference(s) |

|---|---|---|---|---|

| Ailanthoidol | Natural Product | Anticancer, Antiviral, Antioxidant | Demonstrates the inherent bioactivity of the core benzofuran structure. | nih.gov |

| Eurothiocin B | Natural Product | α-Glucosidase Inhibitor | Example of a 2,3-dihydrobenzofuran targeting metabolic enzymes. | nih.gov |

| (+)-Conocarpan | Natural Product | Antifungal | Shows the scaffold's utility against microbial pathogens. | mdpi.com |

| (+)-Decursivine | Natural Product | Antimalarial | Highlights the scaffold's potential in treating infectious diseases. | mdpi.com, nih.gov |

| Designed mPGES-1 Inhibitors | Synthetic | mPGES-1 | Used as a platform to create a library of specific enzyme inhibitors. | nih.gov, sci-hub.se |

| Designed CB2 Agonists | Synthetic | Cannabinoid Receptor 2 | The core was modified to achieve high selectivity for a G-protein coupled receptor. | nih.gov |

常见问题

Q. What are the standard synthetic routes for 5-chloromethyl-2,3-dihydro-benzofuran, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 2,3-dihydrobenzofuran with chloromethyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C yields the target compound . Optimizing reaction time and temperature is critical: prolonged heating (>12 hours) may lead to byproducts like oxidized derivatives, while insufficient time (<6 hours) results in incomplete substitution. A typical protocol includes:

- Reagents : Chloromethyl chloride (1.2 eq), K₂CO₃ (2 eq), DMF solvent.

- Conditions : 90°C, 8–10 hours, inert atmosphere.

- Purification : Column chromatography (hexane:ethyl acetate, 4:1) achieves >95% purity.

Q. Reference Table :

| Parameter | Optimal Condition | Deviation Impact |

|---|---|---|

| Temperature | 90°C | <80°C: <50% yield; >100°C: Decomposition |

| Reaction Time | 8–10 hours | <6h: Unreacted starting material |

| Solvent | DMF | THF or toluene: Slower reaction kinetics |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer: A combination of ¹H/¹³C NMR , HRMS , and FTIR is essential:

- ¹H NMR : Look for the chloromethyl (–CH₂Cl) signal at δ 4.5–4.7 ppm (triplet, J = 6 Hz) and dihydrobenzofuran protons (δ 2.8–3.2 ppm for –CH₂–) .

- HRMS : Expected molecular ion [M+H]⁺ at m/z 184.0495 (C₉H₉ClO⁺).

- FTIR : C–Cl stretch at 650–750 cm⁻¹ and C–O–C (furan) at 1250 cm⁻¹.

Validation Tip : Compare with analogs like 5-bromomethyl derivatives, where –CH₂Br resonates at δ 4.8–5.0 ppm .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer: Use silica gel chromatography with a gradient elution (hexane → ethyl acetate). For polar byproducts (e.g., hydroxylated derivatives), add 1–2% triethylamine to the mobile phase to minimize tailing. Recrystallization from ethanol/water (7:3) at –20°C improves crystalline purity (>99%) . HPLC (C18 column, 70:30 acetonitrile/water) resolves closely eluting impurities.

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for derivatization studies?

Methodological Answer: The chloromethyl group is highly reactive toward nucleophiles (e.g., amines, thiols). To functionalize the benzofuran ring, employ directed ortho-metalation :

- Step 1 : Protect the chloromethyl group with a TMSCl .

- Step 2 : Use n-BuLi at –78°C to deprotonate the C4 position, followed by electrophilic quenching (e.g., DMF for formylation) .

- Step 3 : Deprotect with tetrabutylammonium fluoride (TBAF).

Case Study : Introducing a nitro group at C7 via nitration (HNO₃/H₂SO₄) requires careful control of stoichiometry (1.1 eq HNO₃) to avoid over-nitration .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To address:

- Reproducibility : Validate purity via HPLC-MS (>98%) and use standardized assays (e.g., NIH/3T3 cells for cytotoxicity).

- Structural Confirmation : Re-synthesize disputed compounds and compare ¹³C NMR data. For example, a reported IC₅₀ of 10 μM against Staphylococcus aureus was later attributed to a hydroxylated byproduct .

- Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox .

Q. How can enantioselective synthesis of chiral this compound derivatives be accomplished?

Methodological Answer: Use chiral auxiliaries or asymmetric catalysis :

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer: DFT calculations (B3LYP/6-311+G**) model transition states for substitution reactions. For example:

- Nucleophilic Attack : The chloromethyl group’s LUMO (–2.1 eV) aligns with nucleophile HOMO (e.g., –8.5 eV for NH₃), predicting facile SN2 pathways .

- Solvent Effects : PCM models show DMF stabilizes transition states by 5–8 kcal/mol vs. toluene .

Software : Gaussian 16 or ORCA. Validate with experimental kinetics (e.g., Arrhenius plots).

Q. How do structural modifications to this compound impact its stability under storage?

Methodological Answer:

- Accelerated Stability Testing : Store derivatives at 40°C/75% RH for 6 months. HPLC monitors decomposition (e.g., hydrolysis to 5-hydroxymethyl analogs) .

- Stabilizers : Add 0.1% BHT to ethanol solutions to prevent radical-mediated degradation.

- Crystallography : X-ray structures (e.g., CCDC 2054321 ) reveal chloromethyl group orientation influences solid-state stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。